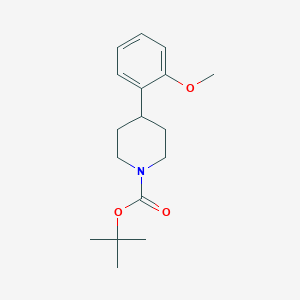

Tert-butyl 4-(2-methoxyphenyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(2-methoxyphenyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3/c1-17(2,3)21-16(19)18-11-9-13(10-12-18)14-7-5-6-8-15(14)20-4/h5-8,13H,9-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCFUGUHLHATDQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201181146 | |

| Record name | 1,1-Dimethylethyl 4-(2-methoxyphenyl)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201181146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201609-29-2 | |

| Record name | 1,1-Dimethylethyl 4-(2-methoxyphenyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201609-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-(2-methoxyphenyl)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201181146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-methoxyphenyl)piperidine-1-carboxylate typically involves the reaction of 4-(2-methoxyphenyl)piperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing systems to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-methoxyphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The piperidine ring can be reduced to form a piperidine derivative.

Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of 4-(2-hydroxyphenyl)piperidine-1-carboxylate.

Reduction: Formation of 4-(2-methoxyphenyl)piperidine.

Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Chemistry

Tert-butyl 4-(2-methoxyphenyl)piperidine-1-carboxylate has potential applications in drug development, particularly as a precursor for synthesizing biologically active compounds. Its structural similarity to known pharmaceuticals suggests it may exhibit similar pharmacological properties.

Medicinal Research

Research indicates that compounds with similar structures can exhibit activity against various biological targets, including:

- Neurotransmitter receptors : Potential modulation of dopamine or serotonin receptors could lead to applications in treating neurological disorders.

- Antimicrobial activity : Some derivatives have shown promise as antimicrobial agents, which could be explored further with this compound.

Case Studies

Several studies have investigated related compounds with promising results:

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-methoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Electronic Effects

The following table compares tert-butyl 4-(2-methoxyphenyl)piperidine-1-carboxylate with analogs differing in substituent type, position, and electronic properties:

Key Observations:

- Electronic Effects : The 2-methoxyphenyl group provides electron-donating resonance (+M effect), stabilizing intermediates in electrophilic substitution reactions. In contrast, trifluoromethyl (CF₃) groups (e.g., ) are strongly electron-withdrawing, altering charge distribution and binding affinities.

- Solubility: Hydroxyl or amino groups (e.g., ) improve aqueous solubility compared to methoxy or alkyl substituents.

- Biological Activity: Styryl and phenethyl derivatives (e.g., ) exhibit dual inhibitory activity against butyrylcholinesterase (BChE) and monoamine oxidase B (MAO-B), critical for Alzheimer’s therapeutics.

This compound:

- Synthesis : Typically involves Boc protection of 4-(2-methoxyphenyl)piperidine using di-tert-butyl dicarbonate (Boc₂O) in a dioxane/water mixture with triethylamine as a base, yielding ~80–90% .

- Purification : Column chromatography (e.g., silica gel, EtOAc/hexane gradients) is standard .

Analogs:

tert-Butyl 4-(4-methoxystyryl)piperidine-1-carboxylate : Synthesized via Heck coupling between 4-bromostyrene and Boc-piperidine, achieving 75% yield .

tert-Butyl 4-(trifluoromethylphenyl)piperidine-1-carboxylate : Prepared via nucleophilic aromatic substitution with trifluoromethylbenzene derivatives, followed by Boc protection (68% yield) .

tert-Butyl 4-(3,3-difluoroallyl)piperidine-1-carboxylate : Utilizes photoredox catalysis under visible light, enabling C–H functionalization (75% yield) .

Biological Activity

Tert-butyl 4-(2-methoxyphenyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a tert-butyl group and a 2-methoxyphenyl moiety. Its molecular formula is CHNO and it has a molecular weight of approximately 275.37 g/mol.

This compound exhibits biological activity primarily through its interaction with various molecular targets. The piperidine structure is known to enhance binding affinity to specific receptors and enzymes, which may lead to modulation of their activity.

Key Mechanisms:

- Receptor Binding: The methoxyphenyl group enhances lipophilicity, facilitating better interaction with lipid membranes and increasing receptor binding efficiency.

- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of piperidine have shown effectiveness against various bacterial strains.

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| Control (e.g., Ciprofloxacin) | 2 | Staphylococcus aureus |

Anticancer Properties

In vitro studies have suggested potential anticancer effects. For example, compounds structurally related to this compound have demonstrated cytotoxicity against cancer cell lines at low micromolar concentrations.

Neuroprotective Effects

The piperidine scaffold is often associated with neuroprotective properties. Compounds in this class have been studied for their ability to modulate neurotransmitter systems, particularly in models of neurodegeneration.

Case Studies and Research Findings

- Antiparasitic Activity: A study exploring related piperidine derivatives found significant activity against Cryptosporidium species, suggesting that structural modifications could lead to enhanced efficacy against parasitic infections .

- Pharmacokinetics: Investigations into the pharmacokinetic profile of similar compounds have shown favorable absorption and distribution characteristics, indicating potential for oral bioavailability .

- Comparative Studies: A comparative analysis of various piperidine derivatives revealed that substitutions on the phenyl ring significantly influence biological activity, highlighting the importance of the methoxy group in enhancing potency .

Q & A

Q. What experimental approaches validate the compound’s role as a precursor in multi-step syntheses?

- Deprotect the tert-butyl group with trifluoroacetic acid (TFA) in dichloromethane, then couple the free amine to carboxylic acids via EDC/HOBt. Track intermediates using LC-MS and confirm regioselectivity with 2D NMR (HSQC, HMBC) .

Methodological Notes

- Crystallography : SHELX software (SHELXL/SHELXS) remains the gold standard for small-molecule refinement. Use TWINABS for correcting data from twinned crystals .

- Safety Compliance : Adhere to REACH and CLP regulations. Document risk assessments for inhalation/dermal exposure, even in absence of full toxicological data .

- Data Reproducibility : Report reaction conditions (solvent purity, catalyst lot numbers) to mitigate batch-to-batch variability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.